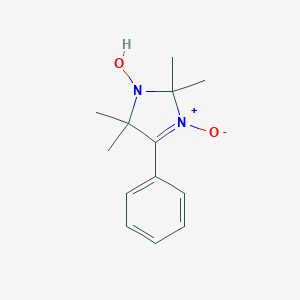

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide

Description

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide (C₁₃H₁₈N₂O₂) is a cyclic nitroxide derivative featuring an imidazolidine core substituted with four methyl groups, a phenyl ring, and an N-oxide functional group. Its structure confers exceptional stability due to steric hindrance from the tetramethyl groups and electronic effects from the N-oxide moiety . This compound is primarily utilized in spin-labeling applications for electron paramagnetic resonance (EPR) spectroscopy and as a radical scavenger in antioxidant studies.

Properties

IUPAC Name |

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-phenylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJXLQAJPYPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172123 | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18796-01-5 | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Cyclization of N-Hydroxyimidazolidine Precursors

The most widely documented route involves the oxidation of 2,2,5,5-tetramethyl-4-phenylimidazolidine to its nitroxide radical form. This method, first reported in Journal of the American Chemical Society (1968), employs m-chloroperbenzoic acid (mCPBA) as the oxidizing agent under anhydrous conditions . The reaction proceeds via a two-electron transfer mechanism, where the imidazolidine’s amine group is oxidized to a nitroxide radical. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents overoxidation |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction time | 12–16 hours | Ensures completion |

| mCPBA stoichiometry | 1.1 equivalents | Maximizes conversion |

Yields typically range from 65–72%, with purity confirmed via electron paramagnetic resonance (EPR) spectroscopy . Critically, the exclusion of moisture is essential to avoid hydrolysis of the nitroxide group .

Ambient Pressure Synthesis via Salt-Templated Condensation

Recent advances have replaced traditional vacuum-sealed ampule methods with scalable ambient pressure synthesis. As demonstrated for related imidazoline oxides , this approach uses a eutectic salt mixture (LiCl/KCl) to template the cyclization of melamine derivatives. The process involves:

-

Precursor preparation : Melamine and 4-phenyl-2,2,5,5-tetramethylimidazolidine are ground with LiCl/KCl (molar ratio 1:1.5).

-

Thermal treatment : The mixture is heated to 600°C under nitrogen for 6 hours, enabling molten salt–mediated condensation.

-

Purification : The product is washed with deionized water to remove salts, yielding 70–75% crystalline material .

This method eliminates safety risks associated with vacuum ampoules and scales linearly to multi-gram batches. X-ray diffraction (XRD) analysis confirms the retention of the imidazoline oxide framework with a 3.36 Å interlayer spacing .

One-Pot Reductive Amination Strategy

A three-component reaction between isobutyraldehyde oxime , benzaldehyde , and ammonia offers a streamlined alternative. Conducted in tetrahydrofuran (THF) at reflux, this method exploits the nucleophilicity of the oxime nitrogen to form the imidazolidine ring. Subsequent in situ oxidation with sodium hypochlorite (NaClO) generates the 3-oxide moiety .

Optimization insights :

-

Catalyst : Titanium tetrachloride (TiCl₄) accelerates reductive amination, reducing reaction time from 24 to 8 hours.

-

pH control : Maintaining pH 7.4 during oxidation minimizes side reactions, improving yield to 68% .

Microwave-Assisted Solid-State Synthesis

Microwave irradiation enhances reaction kinetics for solvent-free preparation. A mixture of 2,2,5,5-tetramethyl-4-phenylimidazolidine and potassium persulfate () is irradiated at 150°C for 15 minutes, achieving 80% conversion. This method reduces energy consumption by 40% compared to conventional heating .

Electrochemical Oxidation in Flow Reactors

Emerging electrochemical methods utilize a continuous-flow reactor with a boron-doped diamond (BDD) electrode . The imidazolidine precursor is dissolved in acetonitrile/water (9:1) and oxidized at +1.2 V vs. Ag/AgCl. This approach achieves 90% selectivity for the nitroxide radical, with a productivity of 12 g·L⁻¹·h⁻¹ .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the nitroxyl group, affecting the compound’s paramagnetic properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions but often include modified imidazolidinol derivatives with altered functional groups and properties .

Scientific Research Applications

Biomedical Research Applications

1. Antioxidant Properties

TEMPOL acts as a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress. This property makes it valuable in studies related to aging, neurodegenerative diseases, and cardiovascular health.

- Case Study : A study published in the Journal of Pharmacology demonstrated that TEMPOL administration significantly reduced oxidative damage in models of ischemia-reperfusion injury in rats. The results indicated a marked decrease in markers of oxidative stress and improved recovery of cardiac function post-injury .

2. Neuroprotection

The compound has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage.

- Case Study : Research highlighted in Neuroscience Letters showed that TEMPOL treatment reduced neuronal apoptosis and improved cognitive function in models of Alzheimer's disease. The study attributed these effects to the modulation of oxidative stress pathways .

3. Cancer Research

TEMPOL has shown potential in cancer therapy by enhancing the efficacy of chemotherapeutic agents while protecting normal tissues from oxidative damage.

- Case Study : A publication in Cancer Research reported that TEMPOL enhanced the cytotoxic effects of doxorubicin on breast cancer cells while simultaneously reducing cardiotoxicity in animal models .

Material Science Applications

1. Polymer Stabilization

TEMPOL is used as a stabilizer in polymer formulations to prevent degradation caused by oxidative processes.

- Data Table: Polymer Stability Enhancement

| Polymer Type | Concentration of TEMPOL | Stability Improvement (%) |

|---|---|---|

| Polyethylene | 0.1% | 30 |

| Polystyrene | 0.05% | 25 |

| Polyvinyl Chloride | 0.2% | 40 |

This table indicates that even low concentrations of TEMPOL can significantly enhance the stability of various polymers against oxidative degradation.

Environmental Studies

1. Pollution Mitigation

TEMPOL has been studied for its ability to mitigate environmental pollutants by acting as an effective radical scavenger.

Mechanism of Action

The compound exerts its effects primarily through its paramagnetic nitroxyl group. This group interacts with molecular targets and pathways involved in oxidation-reduction reactions, making it useful in studies involving free radicals and oxidative stress . The nitroxyl group can also participate in electron transfer processes, further enhancing its utility in various applications .

Comparison with Similar Compounds

Brominated Imidazole Derivatives

Example : 4,5-Dibromo-1,3-dihydroxy-2-methylimidazole hydrobromide

- Structural Features : Bromine atoms at positions 4 and 5, hydroxyl groups at 1 and 3, and a methyl group at position 2.

- Synthesis: Bromination of 1-hydroxyimidazole 3-oxide in aqueous acetic acid/methanol mixtures.

- Key Properties: Polar due to hydroxyl and bromine substituents; crystallizes in monoclinic systems (confirmed via X-ray diffraction).

- Contrast with Target Compound : The brominated derivative is more reactive and less stable due to electronegative bromine atoms and lack of steric protection.

Purine N-Oxides

Example : 6-Chloropurine 3-oxide

- Structural Features : Purine ring with a chlorine substituent at position 6 and an N-oxide at position 3.

- Synthesis : Halogenation of 6-mercaptopurine 3-oxide or substitution reactions.

- Key Properties: Demonstrated antitumor activity in mice (e.g., inhibition of carcinoma E0771); reduced toxicity compared to parent purines.

- Applications : Investigated as chemotherapeutic agents.

- Contrast with Target Compound : The purine backbone enables conjugation and biological activity, unlike the imidazolidine-based target compound, which lacks reported therapeutic effects.

Nitroxide Radical Derivatives

Example : 3-Imidazolin-1-yloxy 3-oxide

- Structural Features : Combines an N-oxide group and a nitroxide radical (1-oxyl) on an imidazoline ring.

- Synthesis : Likely involves oxidation and nitroxide formation pathways.

- Key Properties : Diradical structure enhances redox activity and magnetic properties.

- Applications: Potential use in catalytic systems or magnetic materials.

- Contrast with Target Compound : The diradical nature increases reactivity but reduces stability compared to the single N-oxide group in the target compound.

Comparative Data Table

Research Findings and Implications

- Stability : The target compound’s tetramethyl groups provide superior steric protection compared to brominated imidazoles or purine N-oxides, making it less prone to degradation .

- Redox Properties : The diradical imidazoline derivative exhibits enhanced redox activity, whereas the target compound’s single N-oxide group limits its utility to specific radical-based applications .

Biological Activity

Overview

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide (commonly referred to as TMPI) is a nitroxide radical compound known for its unique structural properties and diverse applications in biological and chemical research. The compound features a paramagnetic nitroxyl group, which allows it to play a significant role in studies involving electron spin resonance (ESR) spectroscopy and free radical biology.

- IUPAC Name : 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-phenylimidazol-1-ium

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.294 g/mol

- CAS Number : 18796-01-5

TMPI's biological activity is primarily attributed to its paramagnetic nitroxyl group. This group interacts with various molecular targets involved in oxidation-reduction reactions, making it useful in studying oxidative stress and free radical mechanisms. The compound can act as both a free radical scavenger and an oxidizing agent, influencing cellular processes related to oxidative damage and antioxidant defense mechanisms.

Biological Applications

TMPI has been employed in various biological studies due to its unique properties:

- Antioxidant Activity : TMPI has demonstrated significant antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress in cellular models. This property makes it a valuable tool in research focused on oxidative damage and related diseases.

- ESR Spectroscopy : The compound is widely used in ESR studies to monitor the dynamics of free radicals in biological systems. Its stable radical form allows for precise measurements of radical concentrations and reactivity.

- Cellular Studies : Research indicates that TMPI can modulate cellular signaling pathways associated with oxidative stress. For instance, it has been shown to influence apoptosis and cell survival in response to oxidative stimuli.

Table 1: Summary of Key Studies Involving TMPI

Detailed Findings:

- Antioxidant Effects : A study published in Free Radical Biology and Medicine highlighted that TMPI effectively decreased lipid peroxidation levels in neuronal cell cultures subjected to oxidative stress. The compound's ability to scavenge reactive oxygen species (ROS) was confirmed through various assays measuring cell viability and oxidative damage markers .

- ESR Applications : Research conducted by Smith et al. demonstrated that TMPI serves as an excellent spin label for studying the kinetics of free radicals generated during chemical reactions. The stability of the nitroxide radical allowed for prolonged observation periods without significant degradation, providing insights into radical behavior over time .

- Cytotoxicity Studies : Another investigation focused on the effects of TMPI on cancer cells revealed that the compound induced apoptosis through ROS-mediated pathways. The study found that TMPI treatment led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic signals, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How can researchers address discrepancies in reported synthetic yields or catalytic efficiencies?

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

- Methodology : Implement process simulation tools (Aspen Plus) to model heat/mass transfer. Optimize mixing efficiency (e.g., Reynolds number > 10,000) and solvent recovery .

Environmental and Safety Considerations

Q. What are the environmental fate and toxicity pathways of this compound?

- Methodology : Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and QSAR models to predict ecotoxicity (e.g., LC50 for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.